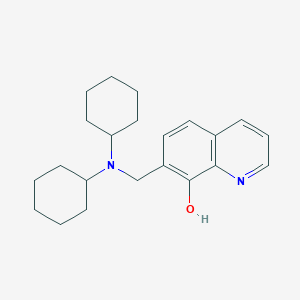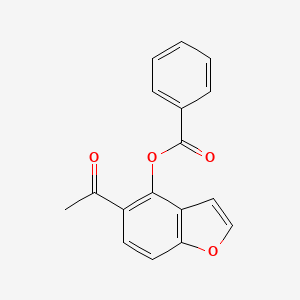![molecular formula C22H13ClFN3S B12888450 N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine CAS No. 920520-18-9](/img/structure/B12888450.png)
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a fluorophenyl group, and a chloroquinoline ring, which collectively contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the fluorophenyl and chloroquinoline groups . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .
Comparación Con Compuestos Similares
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: These compounds share the benzo[d]thiazole moiety but differ in their substituents and overall structure.
Benzothiazole derivatives: These compounds have a similar core structure but may vary in their functional groups and biological activities.
The uniqueness of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
920520-18-9 |
|---|---|
Fórmula molecular |
C22H13ClFN3S |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
Clave InChI |
OPMIDUGTYQLEGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


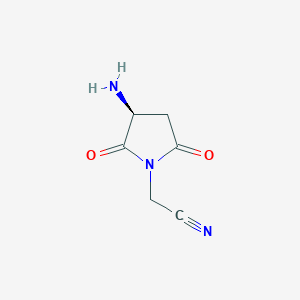
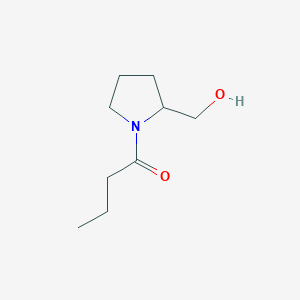
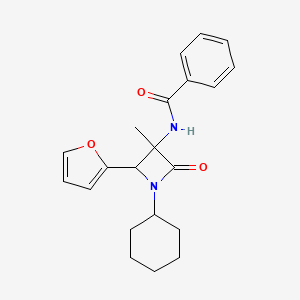
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)

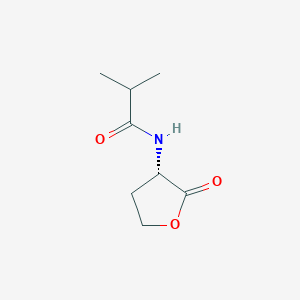

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
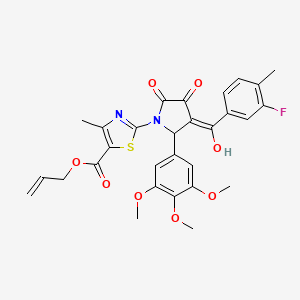

![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
